(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide (E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1285532-43-5
VCID: VC7159833
InChI: InChI=1S/C17H15N5O/c1-12-5-7-13(8-6-12)15-10-16(21-20-15)17(23)22-19-11-14-4-2-3-9-18-14/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11+
SMILES: CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3
Molecular Formula: C17H15N5O
Molecular Weight: 305.341

(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285532-43-5

Cat. No.: VC7159833

Molecular Formula: C17H15N5O

Molecular Weight: 305.341

* For research use only. Not for human or veterinary use.

(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide - 1285532-43-5

Specification

CAS No. 1285532-43-5
Molecular Formula C17H15N5O
Molecular Weight 305.341
IUPAC Name 3-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C17H15N5O/c1-12-5-7-13(8-6-12)15-10-16(21-20-15)17(23)22-19-11-14-4-2-3-9-18-14/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11+
Standard InChI Key IONVNJJSODHMCG-YBFXNURJSA-N
SMILES CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3

Introduction

Chemical Identity and Structural Analysis

Physicochemical Properties

Key physicochemical data include:

PropertyValueSource
Molecular Weight305.33 g/mol
SolubilityNot available
Melting PointUndocumented
LogP (Partition Coefficient)Predicted ~3.2 (estimated via computational models)

The absence of experimental solubility data highlights a gap in current literature, necessitating further studies to characterize its behavior in solvents.

Synthesis and Reaction Pathways

Cyclocondensation of 1,3-Diketones

A common route to pyrazole derivatives involves the cyclocondensation of 1,3-diketones with hydrazines . For this compound, the reaction likely proceeds via:

  • Formation of the pyrazole core: Reacting a 1,3-diketone precursor (e.g., ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate) with hydrazine hydrate.

  • Hydrazide formation: Subsequent reaction with pyridine-2-carbaldehyde under acidic or catalytic conditions to form the hydrazide-imine bond .

A regioselective approach, as described by Gosselin et al., could enhance yield by using aprotic dipolar solvents (e.g., DMF) and hydrochloric acid to accelerate dehydration .

1,3-Dipolar Cycloaddition

Alternative methods include 1,3-dipolar cycloaddition between diazo compounds and alkynes. For instance, copper-catalyzed reactions between acetylides and diazocarbonyl precursors might yield the pyrazole backbone, though this route remains speculative for the target compound .

Challenges in Synthesis

  • Regioselectivity: Controlling the position of substituents on the pyrazole ring is critical. Steric and electronic factors influence whether the p-tolyl group occupies the 3- or 5-position.

  • Imine Stability: The (E)-configuration of the hydrazide-imine bond requires mild conditions to prevent isomerization to the (Z)-form .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR signals (based on analogous structures ):

  • Pyridine protons: δ 8.5–9.0 ppm (aromatic H adjacent to imine).

  • p-Tolyl group: δ 7.2–7.4 ppm (aromatic H), δ 2.4 ppm (CH₃).

  • Pyrazole protons: δ 6.8–7.0 ppm (C-H at position 4).

¹³C NMR would reveal carbonyl carbons at ~165 ppm (amide C=O) and imine carbons at ~150 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

  • N-H stretch: ~3250 cm⁻¹ (hydrazide).

  • C=O stretch: ~1680 cm⁻¹ (amide).

  • C=N stretch: ~1600 cm⁻¹ (imine) .

Mass Spectrometry

The molecular ion peak at m/z 305.33 would dominate the spectrum, with fragmentation patterns indicating loss of the pyridine moiety (m/z 158) and p-tolyl group (m/z 91).

Pharmacological Activities and Applications

Anticancer Properties

The hydrazide-imine moiety may chelate metal ions, disrupting enzyme function in cancer cells. Analogous compounds inhibit topoisomerase II and tubulin polymerization, mechanisms critical for antiproliferative effects .

Material Science Applications

The conjugated π-system (pyrazole-pyridine) could enable applications in:

  • Organic light-emitting diodes (OLEDs): As electron-transport layers.

  • Coordination polymers: Binding transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic uses.

Challenges and Future Directions

Research Gaps

  • Solubility and Bioavailability: Experimental determination of solubility in pharmaceutically relevant solvents (e.g., DMSO, PBS).

  • Toxicity Profiling: In vitro assays to assess cytotoxicity and hepatic metabolism.

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.

Recommended Studies

  • Molecular docking: To predict interactions with biological targets (e.g., kinases, GPCRs).

  • In vivo efficacy: Testing in murine models for inflammation or oncology indications.

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